molecular formula C7H6FN3 B1351503 5-fluoro-1H-indazol-3-amine CAS No. 61272-72-8

5-fluoro-1H-indazol-3-amine

Cat. No. B1351503
CAS RN: 61272-72-8
M. Wt: 151.14 g/mol
InChI Key: UWLBVJRYQQUECL-UHFFFAOYSA-N
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Description

5-fluoro-1H-indazol-3-amine is a compound with the molecular formula C7H6FN31. It is a member of indazoles, which are important heterocycles in drug molecules2. This compound is known to have a variety of functional groups and display versatile biological activities2.



Synthesis Analysis

Indazole derivatives, including 5-fluoro-1H-indazol-3-amine, have been synthesized using various methods2. For instance, Duan et al. reported the synthesis of novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives2. Another study designed and synthesized 1H-indazol-3-amine derivatives by utilizing scaffold hopping and molecular hybridization strategies3.



Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-indazol-3-amine includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring2. The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole. However, 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer2.



Chemical Reactions Analysis

The chemical reactions involving 5-fluoro-1H-indazol-3-amine are not explicitly mentioned in the retrieved sources. However, indazole derivatives, including this compound, are known to participate in a wide range of chemical reactions due to their diverse functional groups2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-1H-indazol-3-amine include a molecular weight of 151.14 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 1531. It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 31.


Scientific Research Applications

Synthesis and Antitumor Activity

One significant application of derivatives of 5-fluoro-1H-indazol-3-amine is in the field of antitumor research. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, derived from 5-fluoro-1H-indazol-3-amine, has been synthesized and shown to inhibit the proliferation of certain cancer cell lines. This highlights its potential in the development of new antitumor agents (Hao et al., 2017).

Chemical Synthesis and Reactions

5-fluoro-1H-indazol-3-amine plays a crucial role in chemical synthesis. For instance, various 3-aryl-1H-indazol-5-amine derivatives, closely related to 5-fluoro-1H-indazol-3-amine, have been efficiently synthesized using Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. This method demonstrates the compound's versatility in creating a wide range of chemical derivatives (Wang et al., 2015).

Photophysical Studies

In photophysical research, derivatives of 5-fluoro-1H-indazol-3-amine, such as aminoindazoles, have been studied for their absorption and fluorescence spectra. These studies are crucial for understanding the electronic properties of these compounds and their potential applications in material sciences (Saha & Dogra, 1997).

Medicinal Chemistry

5-fluoro-1H-indazol-3-amine derivatives are also significant in medicinal chemistry. For instance, the synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination has been described, showcasing the compound's role in developing pharmacologically relevant structures (Park et al., 2021).

Corrosion Inhibition

The compound has applications in the field of corrosion science. Novel alkyl-chain indazole derivatives, related to 5-fluoro-1H-indazol-3-amine, have been synthesized and used as corrosion inhibitors for metals like copper. This underscores the compound's utility in industrial applications (Qiang et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)4.


properties

IUPAC Name

5-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLBVJRYQQUECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401981
Record name 5-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-indazol-3-amine

CAS RN

61272-72-8
Record name 5-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-indazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By the procedure of Example 2, 13.6 g. of 2-cyano-4-fluoroaniline is treated with 8.0 g. of sodium nitrite and concentrated hydrochloric acid, followed by stannous chloride to give 3-amino-5-fluoroindazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PA Haile, BJ Votta, RW Marquis, MJ Bury… - Journal of medicinal …, 2016 - ACS Publications
… A solution of 4-chloro-6-(isopropylsulfonyl)quinoline (23) (4.0 g, 14.8 mmol) and 5-fluoro-1H-indazol-3-amine (2.2 g, 14.8 mmol) in ethanol was stirred at room temperature for 3 days. …
Number of citations: 96 pubs.acs.org
VV Shinde, S Jung - Tetrahedron, 2019 - Elsevier
We synthesized a mono-succinyl-β-cyclodextrin (Suc-β-CD) and used it as a supramolecular organic acid catalyst for the synthesis of the therapeutically relevant indazolo[3′,2':2,3]…
Number of citations: 8 www.sciencedirect.com
C Devkate, S Kola, M Idrees, NJ Siddiqui… - … Computing Industry in …, 2021 - books.google.com
In present chapter we have reported green and highly efficient method for synthesize novel series of substituted-1H-indazol-3-amine derivative (3a-h) by cyclocondensation reaction of …
Number of citations: 5 books.google.com
S Wu, L Xu, X Wang, Q Yang, J Wang, S He… - Bioorganic & Medicinal …, 2022 - Elsevier
… 5-Fluoro-1H-indazol-3-amine 22 and 3-amino-4,5‑dimethyl pyrazole 23 were applied at the same position to respectively boost efficacy and reduce hERG inhibition in previous literature…
Number of citations: 3 www.sciencedirect.com
J Zhao, S Niu, X Jiang, Y Jiang, X Zhang… - The Journal of …, 2018 - ACS Publications
… (5) As shown in Scheme 1, nucleophilic replacement of 6-bromo-4-chloroquinoline 7 with 5-fluoro-1H-indazol-3-amine 6 in refluxed MeCN provided bromide 8, which was coupled with …
Number of citations: 42 pubs.acs.org
S Wu, C Xu, K Xia, Y Lin, S Tian, H Ma, Y Ji… - European Journal of …, 2021 - Elsevier
… 5-fluoro-1H-indazol-3-amine and 3-amino-4,5-dimethyl pyrazole were successfully applied to improve potency and reduce hERG activity in related programs [41,42], but unfortunately …
Number of citations: 13 www.sciencedirect.com

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